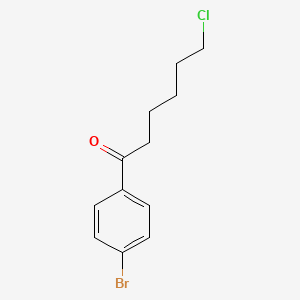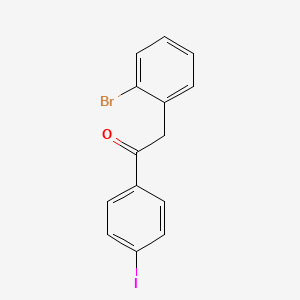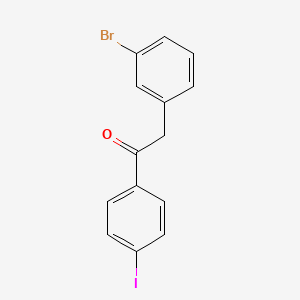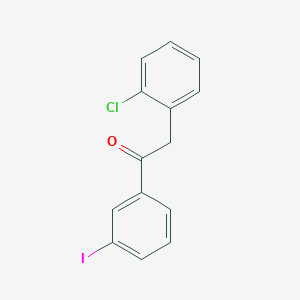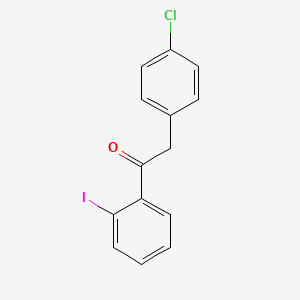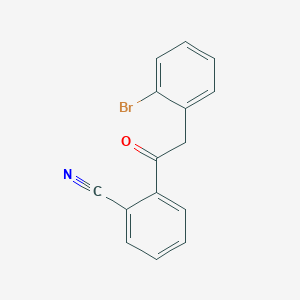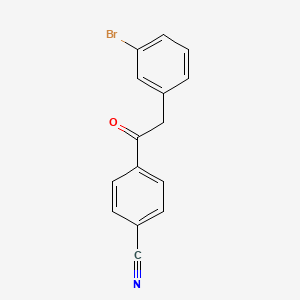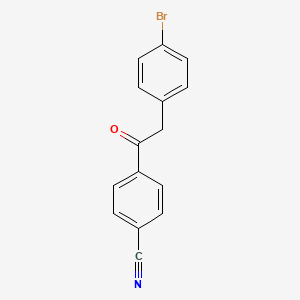
3'-Azetidinomethyl-3,4-dimethylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of azetidinone derivatives has been a subject of interest due to their potential biological activities. In the first paper, a series of 3-phenoxy-1,4-diarylazetidin-2-ones were synthesized and evaluated for their antitumor properties. The study revealed that certain compounds, particularly those with a trans configuration between the 3-phenoxy and 4-phenyl rings, showed potent antiproliferative activity against MCF-7 breast cancer cells. Additionally, prodrugs of the most promising compounds were synthesized, with the alanine amide 102b retaining potency and being highlighted as a candidate for further clinical development .
The second paper reports the synthesis of novel 1-(2-(1H-benzimidazol-2-yl)phenyl)-3-chloro-4-(un/substitutedphenyl)azetidin-2-ones with antibacterial properties. The structures of these compounds were confirmed using various spectral techniques, and their affinity for the enzyme transpeptidase was assessed through molecular docking studies. Compounds 3a, 3b, 3d, and 3g, in particular, demonstrated good affinity and potent antibacterial activity .
In the third paper, azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one were prepared and characterized. These compounds were synthesized via Betti’s condensation reaction followed by treatment with chloroacetic acid and POCl3. The synthesized azetidinones were screened for antimicrobial activities, with some showing promising antibacterial activities against various bacterial strains .
Molecular Structure Analysis
The molecular structure of azetidinone derivatives is crucial for their biological activity. In the fourth paper, the solid-state structure of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone was investigated using X-ray diffraction. The compound was found to crystallize in a monoclinic system, and the structure was solved and refined, providing detailed insights into the molecular conformation in the solid state. This structural information is valuable for understanding the compound's interactions with biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of azetidinone derivatives are critical for producing compounds with the desired biological activities. The papers provided detail the reactions used to synthesize various azetidinone derivatives, including the use of Betti’s condensation reaction and the subsequent treatment with chloroacetic acid and POCl3 to obtain the final azetidinone structure . These reactions are monitored using analytical techniques such as thin-layer chromatography to ensure the purity and correctness of the synthesized compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. While the papers provided do not explicitly detail the physical properties such as melting points or solubility, the chemical properties are inferred through biological evaluations. For instance, the antiproliferative and antibacterial activities of these compounds suggest that they have the necessary chemical properties to interact with biological targets such as tubulin and transpeptidase enzymes . The molecular modeling and docking studies also provide insights into the chemical interactions between the azetidinone derivatives and their targets .
Propiedades
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14-7-8-18(11-15(14)2)19(21)17-6-3-5-16(12-17)13-20-9-4-10-20/h3,5-8,11-12H,4,9-10,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEZATBOKSMSEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643260 |
Source


|
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Azetidinomethyl-3,4-dimethylbenzophenone | |
CAS RN |
898771-77-2 |
Source


|
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

